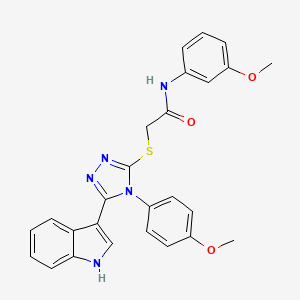

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound is a triazole-thio-acetamide derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 4-methoxyphenyl group at position 2. The thioether linkage at position 3 connects to an N-(3-methoxyphenyl)acetamide moiety. Its structural complexity arises from the integration of indole (a privileged scaffold in medicinal chemistry) and dual methoxy-substituted aryl groups, which may enhance solubility and target binding .

Synthesis typically involves S-alkylation of triazole-thiol intermediates, as demonstrated in analogous compounds (e.g., cesium carbonate-mediated alkylation) . Structural confirmation relies on NMR and IR spectroscopy, with characteristic peaks for the triazole ring (C=N stretching at ~1605 cm⁻¹), methoxy groups (~1250–1050 cm⁻¹), and acetamide carbonyl (~1678 cm⁻¹) . While explicit biological data for this compound are absent in the provided evidence, structurally related triazole-thio-acetamides exhibit cytotoxic, kinase inhibitory, or ion channel-modulating activities .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3S/c1-33-19-12-10-18(11-13-19)31-25(22-15-27-23-9-4-3-8-21(22)23)29-30-26(31)35-16-24(32)28-17-6-5-7-20(14-17)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEMMEOOUKOMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Indole Formation: : Starting with indole-3-carboxaldehyde, reactions with appropriate amines lead to the formation of indole derivatives.

Triazole Ring Formation: : The formation of the 1,2,4-triazole ring is achieved through cyclization reactions, often involving hydrazine and aldehydes or ketones.

Thioether Linkage: : The indole and triazole moieties are linked through a thioether bridge, using reagents like thiols in the presence of suitable catalysts.

Final Coupling: : The methoxyphenylacetamide segment is introduced through nucleophilic substitution reactions, often under mild conditions to preserve functional group integrity.

Industrial Production Methods

Industrial-scale production methods would likely refine the laboratory-scale protocols to improve yields, reduce costs, and ensure safety. This often involves:

Optimizing reaction conditions: : Temperature, solvent choice, and reaction time are finely tuned.

Using continuous flow reactors: : These improve reaction efficiency and safety.

Implementing purification techniques: : Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide undergoes several chemical reactions:

Oxidation: : This can occur at the sulfur atom, leading to sulfoxide or sulfone derivatives. Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: : Reduction at the triazole ring can be achieved using hydride donors like sodium borohydride.

Substitution: : The aromatic methoxy groups can undergo nucleophilic substitution with stronger nucleophiles.

Scientific Research Applications

Chemistry

This compound is used as a precursor or intermediate in organic synthesis, contributing to the development of new materials and catalysts.

Biology and Medicine

Antimicrobial Activity: : Exhibits promising effects against a range of bacterial and fungal pathogens.

Anti-inflammatory and Antioxidant: : Potential for reducing inflammation and oxidative stress in biological systems.

Industry

In the industrial sector, it could be utilized in the development of new polymers or materials with specialized properties.

Mechanism of Action

The compound's mechanism of action involves:

Interaction with Biological Targets: : It binds to specific proteins or enzymes, potentially disrupting their normal function.

Pathway Modulation: : Affects various biochemical pathways, such as signaling cascades involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous derivatives:

Key Observations:

Structural Variations :

- Indole vs. Pyridine/Phenyl : The target compound’s 1H-indol-3-yl group distinguishes it from VUAA1 and OLC15, which feature pyridine rings. Indole’s planar aromatic system may enhance π-π stacking in biological targets compared to pyridine’s electron-deficient ring .

- Methoxy Substitution : Dual methoxy groups (4-methoxyphenyl and 3-methoxyphenyl) likely improve solubility relative to chloro (e.g., ) or ethyl/phenyl substituents (e.g., VUAA1) .

Kinase Inhibition: Compounds like 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol () demonstrate kinase modulation, hinting at possible ATP-competitive/non-competitive effects for the target .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods in (S-alkylation of triazole-thiols) and (cyclization of hydrazine-carbothioamides).

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This class is recognized for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest promising applications in medicinal chemistry.

Structural Overview

The compound features:

- Triazole Ring : Known for its role as a scaffold in drug design.

- Indole Moiety : Associated with various biological activities.

- Methoxyphenyl Groups : Enhance pharmacological properties and solubility.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with triazole structures can act as enzyme inhibitors against various pathogens. The biological activity of the compound can be summarized as follows:

Enzyme Inhibition

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. Triazoles are known to inhibit enzymes critical for disease progression, such as:

- Cytochrome P450 Enzymes : Implicated in drug metabolism and synthesis of steroid hormones.

- DNA Gyrase and Topoisomerase IV : Key targets in bacterial infections.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like vancomycin and ciprofloxacin, indicating superior efficacy against resistant strains .

Study 2: Anticancer Properties

In a separate investigation, the compound was tested for its anticancer potential against several cancer cell lines. Results demonstrated that it effectively induced apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's structure was pivotal in enhancing its cytotoxicity compared to other triazole derivatives .

Pharmacological Profile

The pharmacological profile of the compound indicates its potential use in treating various conditions:

- Antifungal Applications : Effective against resistant fungal strains.

- Antibacterial Applications : Promising activity against MRSA and other resistant bacteria.

- Anticancer Applications : Potential for development into therapeutic agents targeting specific cancer types.

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yield at 80°C, but risk of decomposition |

| Solvent | DMF or ethanol | DMF improves solubility of aromatic intermediates |

| Reaction Time | 4–6 hours | Prolonged time increases side reactions |

Basic Question: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and S-C (650–750 cm) confirm key functional groups .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for SAR studies .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

SAR studies require:

- Analog Synthesis : Modify substituents (e.g., methoxy groups, indole substituents) to assess bioactivity trends. For example:

- Replace 4-methoxyphenyl with halogenated aryl groups to evaluate hydrophobic interactions .

- Vary triazole substituents to alter electron density .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer) using IC or EC metrics .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes; MD simulations assess stability .

Q. Table 2: SAR Trends

| Substituent Modification | Observed Bioactivity Change | Proposed Mechanism |

|---|---|---|

| 4-Methoxy → 4-Chloro | Increased cytotoxicity | Enhanced hydrophobic binding |

| Indole → Benzothiophene | Reduced activity | Loss of H-bond donor (NH) |

Advanced Question: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC monitoring .

- Cellular Context : Compare activity across cell lines with varying expression of target proteins (e.g., p53 status in cancer cells) .

Advanced Question: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

- Metabolic Sites : Use software like MetaSite to identify vulnerable positions (e.g., methoxy demethylation, sulfur oxidation) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates in microsomal assays .

- Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups, Michael acceptors) .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target Identification : Employ affinity chromatography or click chemistry probes to pull down binding proteins .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment identifies dysregulated pathways .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.